Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrazolopyrazines, which are characterized by a fused ring system containing both pyrazole and pyrazine rings. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with a suitable diketone or ketoester, followed by cyclization to form the pyrazolopyrazine core. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halides, alkyl, or acyl groups.
Scientific Research Applications
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate: Similar structure but different position of the carboxylate group.
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride is unique due to its specific ring structure and the position of the carboxylate group, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C9H14ClN3O2 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12;/h5,10H,2-4,6H2,1H3;1H |
InChI Key |
UKAKGKNVLPNMEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CNCCN2N=C1.Cl |
Origin of Product |
United States |
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